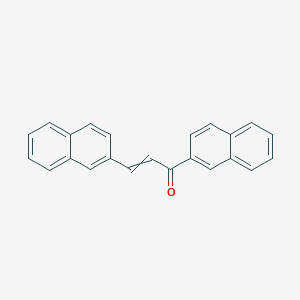

1,3-Di(naphthalen-2-yl)prop-2-en-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C23H16O |

|---|---|

Molecular Weight |

308.4 g/mol |

IUPAC Name |

1,3-dinaphthalen-2-ylprop-2-en-1-one |

InChI |

InChI=1S/C23H16O/c24-23(22-13-12-19-6-2-4-8-21(19)16-22)14-10-17-9-11-18-5-1-3-7-20(18)15-17/h1-16H |

InChI Key |

KVHPQSLLACRXKD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C=CC(=O)C3=CC4=CC=CC=C4C=C3 |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Crystallographic Elucidation of 1,3 Di Naphthalen 2 Yl Prop 2 En 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

While data exists for structurally similar chalcones and other naphthalene-containing compounds, the strict requirement to focus solely on 1,3-Di(naphthalen-2-yl)prop-2-en-1-one prevents the use of information from these analogs. Without primary sources reporting the specific spectroscopic and crystallographic findings for the target compound, it is not possible to provide a scientifically accurate and thorough article that adheres to the user's explicit instructions.

Further research or de novo synthesis and analysis would be required to obtain the data necessary to fulfill the original request.

Gauge Independent Atomic Orbital (GIAO) Method for NMR Chemical Shift Prediction

The Gauge-Independent Atomic Orbital (GIAO) method is a widely employed quantum chemical approach for the accurate prediction of NMR chemical shifts. nih.gov This method is particularly valuable in the structural elucidation of complex organic molecules, such as chalcone (B49325) derivatives. The application of the GIAO method, often in conjunction with Density Functional Theory (DFT), allows for the calculation of theoretical ¹H and ¹³C NMR spectra that can be compared with experimental data to confirm molecular structures. nih.govresearchgate.net

In the study of chalcones, the GIAO method has been successfully utilized to calculate the chemical shifts of protons and carbons. For instance, in a study of (2E)-3-[4-(dimethylamino) phenyl]-1-(naphthalen-2-yl) prop-2-en-1-one, a compound structurally related to this compound, the ¹H and ¹³C chemical shifts were calculated using the GIAO method. researchgate.net The theoretical calculations are typically performed on the optimized geometry of the molecule. nih.govnih.gov

The carbonyl carbon in chalcones is a key diagnostic signal in ¹³C NMR spectra, and its chemical shift is influenced by the electronic environment of the aromatic rings. Theoretical calculations using the GIAO method can accurately predict this chemical shift, which is often in good agreement with experimental values. nih.gov For aromatic carbons, the chemical shifts generally appear in the range of 100-175 ppm, and the GIAO method can reproduce these values with a high degree of accuracy. nih.govnih.gov

It is important to note that the choice of the functional and basis set in the DFT calculations can influence the accuracy of the predicted chemical shifts. nih.gov The selection of an appropriate computational level is crucial for obtaining reliable theoretical NMR data that can aid in the comprehensive spectroscopic characterization of compounds like this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Absorption Spectra Analysis

The electronic absorption spectra of chalcones, including this compound, are characterized by distinct absorption bands in the ultraviolet and visible regions. biointerfaceresearch.comacs.org These absorptions arise from electronic transitions between different molecular orbitals. Typically, two main absorption bands are observed for chalcone derivatives. acs.orgmanipal.edu

The first band, usually found at lower wavelengths (around 200-280 nm), is attributed to the π-π* transitions within the aromatic rings (in this case, the naphthalene (B1677914) rings). acs.orgresearchgate.net The second, more intense band, which appears at longer wavelengths (typically above 300 nm), is characteristic of the extended π-conjugated system of the entire molecule, encompassing the naphthalene rings and the α,β-unsaturated ketone moiety. biointerfaceresearch.comacs.org This long-wavelength absorption is often associated with an intramolecular charge transfer (ICT) from the donor part to the acceptor part of the molecule through the π-conjugated bridge. researchgate.net

The position and intensity of these absorption bands can be influenced by the nature of the substituents on the aromatic rings and the solvent used for the measurement. While specific experimental data for this compound is not detailed in the provided context, the general features of its UV-Vis spectrum can be inferred from the behavior of other naphthyl chalcones. researchgate.netmanipal.edu Time-dependent density functional theory (TD-DFT) is a computational method that can be employed to theoretically predict the electronic absorption spectra of such compounds, providing insights into the nature of the electronic transitions. nih.govresearchgate.net

Investigation of π-π Electronic Transitions*

The prominent absorption bands in the UV-Vis spectrum of this compound are primarily due to π-π* electronic transitions. biointerfaceresearch.commanipal.edu These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The extended conjugation in the chalcone framework, linking the two naphthalene rings through the enone system, results in a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to absorption at longer wavelengths. biointerfaceresearch.com

In chalcones, the absorption band at lower wavelengths is generally assigned to the π-π* transitions localized on the aromatic rings. acs.org The more intense band at longer wavelengths corresponds to a π-π* transition involving the entire conjugated system. acs.orgresearchgate.net This transition often has a significant intramolecular charge transfer (ICT) character, where electron density is moved from an electron-rich part of the molecule to an electron-poor part upon excitation.

Computational studies, such as those employing Density Functional Theory (DFT), can provide a detailed understanding of the nature of these transitions by visualizing the molecular orbitals involved. manipal.edu The orbital picture from such calculations can confirm that the excitations are indeed of the π → π* type. researchgate.netmanipal.edu

X-ray Diffraction Crystallography

Single Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing

While the crystal structure of this compound is not available, the structure of a closely related compound, (E)-1,3-bis(6-methoxynaphthalen-2-yl)prop-2-en-1-one, offers valuable insights. nih.gov In this analogue, the molecule is twisted, with the two naphthalene ring systems being inclined to one another. nih.gov The central enone chain was found to be disordered over two positions. nih.gov

The crystal packing of such molecules is often stabilized by intermolecular interactions. In the case of (E)-1,3-bis(6-methoxynaphthalen-2-yl)prop-2-en-1-one, the molecules are linked by C—H···π interactions, forming a three-dimensional structure. nih.gov The study of these non-covalent interactions is crucial for understanding the supramolecular assembly in the crystal lattice.

Table 1: Crystallographic Data for (E)-1,3-bis(6-methoxynaphthalen-2-yl)prop-2-en-1-one nih.gov

| Parameter | Value |

| Chemical Formula | C₂₅H₂₀O₃ |

| Formula Weight | 368.41 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.027 (5) |

| b (Å) | 19.926 (5) |

| c (Å) | 15.415 (5) |

| β (°) | 90.366 (5) |

| Volume (ų) | 1851.2 (17) |

| Z | 4 |

Analysis of Dihedral Angles and Bond Lengths within the Enone Core and Naphthalene Rings

The detailed analysis of dihedral angles and bond lengths, as determined by X-ray crystallography, provides a quantitative description of the molecular geometry. In chalcones, the conformation of the enone core and the relative orientation of the aromatic rings are of particular interest.

For the related compound, (E)-1,3-bis(6-methoxynaphthalen-2-yl)prop-2-en-1-one, the two naphthalene ring systems are inclined to one another by a dihedral angle of 52.91 (9)°. nih.gov This twisted conformation is a common feature in related chalcones. nih.gov The central –C(=O)—C=C– chain in this analogue exhibits an E configuration about the C=C double bond.

The bond lengths within the naphthalene rings are expected to show the characteristic alternation of shorter and longer C-C bonds typical of this aromatic system. The C=O and C=C bond lengths in the enone linker are also key parameters. For instance, in a related compound, the C=O bond length was found to be slightly longer than the standard value due to its involvement in hydrogen bonding. nih.gov The C-N bond lengths in a thiourea (B124793) derivative of naphthalene were found to be shorter than a typical single bond, indicating some degree of delocalization. nih.gov

Computational methods, such as DFT, can be used to calculate theoretical bond lengths and dihedral angles, which can then be compared with experimental X-ray diffraction data. nih.gov This comparison is valuable for validating the computational model and for understanding the differences in molecular geometry between the gaseous (theoretical) and solid (experimental) phases. nih.gov

Table 2: Selected Bond Lengths for a Naphthalene-Thiourea Derivative nih.gov

| Bond | Length (Å) |

| C11=S1B | 1.661 (3) |

| C12=O1 | 1.230 (3) |

| C12–N2 | 1.376 (4) |

| C11–N1 | 1.326 (4) |

| C11–N2 | 1.397 (4) |

| C1–N1 | 1.419 (4) |

Elucidation of Intermolecular Interactions and Supramolecular Assembly

A comprehensive analysis of the crystal structure of this compound is crucial for understanding its solid-state properties and behavior. The arrangement of molecules within the crystal lattice is governed by a network of non-covalent intermolecular interactions. These interactions, although weaker than covalent bonds, collectively dictate the supramolecular assembly and ultimately influence the material's macroscopic characteristics.

Detailed crystallographic studies on analogues of this compound, such as chalcones bearing naphthalene moieties, have revealed the significant role of various intermolecular forces in their solid-state organization. For instance, in closely related structures, C—H⋯π interactions are commonly observed, where a hydrogen atom attached to a carbon atom interacts with the π-electron system of a naphthalene ring. These interactions can link molecules into extended three-dimensional networks. nih.gov

In the crystal structure of 1-(anthracen-9-yl)-3-(naphthalen-2-yl)prop-2-en-1-one, a related chalcone, both intermolecular C—H⋯O and C—H⋯π interactions are key features in its crystal packing. nih.gov Similarly, studies on other 1-(naphthalen-2-yl)prop-2-en-1-one derivatives have highlighted the formation of molecular ladders and other complex assemblies through a combination of C-H...π and other specific interactions like C-Br...π bonds, depending on the substituents present. nih.gov The presence of the carbonyl group in this compound also introduces the possibility of C—H⋯O hydrogen bonds, further stabilizing the crystal lattice. nih.gov

While specific quantitative data for this compound is not available in the provided search results, the analysis of its analogues strongly suggests a supramolecular assembly governed by a combination of these weak interactions. The interplay between C—H⋯π, π-π stacking, and potential C—H⋯O interactions would lead to a complex and stable three-dimensional structure.

To provide a representative understanding of such interactions, the following table summarizes typical bond distances and angles for intermolecular interactions observed in similar naphthalenyl chalcones.

| Interaction Type | Donor-Acceptor | D-H···A Angle (°) | D···A Distance (Å) |

| C—H···π | C-H···Cg (π-ring) | 120-160 | 3.4-3.8 |

| π-π stacking | Cg···Cg (π-ring) | - | 3.3-3.8 |

| C—H···O | C-H···O=C | 110-170 | 3.0-3.6 |

| (Note: Cg refers to the centroid of the aromatic ring. The data presented are typical ranges observed in related crystal structures and are for illustrative purposes.) |

The elucidation of the precise nature and geometry of these intermolecular interactions in this compound would require dedicated single-crystal X-ray diffraction studies. Such an investigation would provide definitive insights into its supramolecular chemistry and the forces driving its crystal packing arrangement.

Computational and Theoretical Investigations of 1,3 Di Naphthalen 2 Yl Prop 2 En 1 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to study various chalcone (B49325) derivatives to elucidate their structural, electronic, and spectroscopic properties. nih.gov Calculations are typically performed using specific functionals, such as B3LYP, in conjunction with a basis set like 6-311G(d,p) or 6-311++G(d,p), to achieve a balance between accuracy and computational cost. nih.govmdpi.com These studies are foundational for understanding the molecule's stability, reactivity, and potential applications.

The first step in a computational study is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. nih.gov For 1,3-Di(naphthalen-2-yl)prop-2-en-1-one, this involves calculating bond lengths, bond angles, and dihedral (torsion) angles.

Chalcones exist as isomers, with the trans (E) configuration of the central α,β-unsaturated carbonyl system generally being more stable than the cis (Z) form due to reduced steric hindrance. The optimized structure of this compound is expected to be non-planar. The two bulky naphthalene (B1677914) rings are twisted with respect to the plane of the central propenone bridge. nih.gov This twisting is a result of steric repulsion between the hydrogen atoms on the naphthalene rings and the enone moiety. The degree of this twist is defined by key dihedral angles. For a similar compound, (E)-3-(3,5-Dimethoxyphenyl)-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one, the dihedral angle between the naphthalene and benzene rings is minimal at 2.97 (11)°. nih.gov In contrast, for (E)-1,3-bis(6-methoxynaphthalen-2-yl)prop-2-en-1-one, the two naphthalene ring systems are inclined to one another by a more significant 52.91 (9)°. nih.gov This indicates that the specific substitution pattern and steric bulk heavily influence the final conformation.

Table 1: Representative Optimized Geometrical Parameters for Naphthalene-Based Chalcones Note: This table presents typical values for chalcone structures based on published data for related compounds, as specific experimental or calculated data for this compound is not available in the cited sources. The parameters refer to the central enone bridge.

| Parameter | Bond | Typical Bond Length (Å) |

| C=O | Carbonyl | ~1.24 - 1.27 |

| C=C | Ethenyl | ~1.34 - 1.35 |

| C-C | Single | ~1.46 - 1.49 |

| Parameter | Angle | Typical Bond Angle (°) |

| C-C=O | Carbonyl angle | ~119 - 121 |

| C=C-C | Ethenyl angle | ~120 - 125 |

Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is crucial for describing the electronic properties and chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and electronic transitions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. acs.org A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. nih.gov For naphthalene-based chalcones, the HOMO is often distributed over one of the naphthalene rings and the ethylenic bridge, while the LUMO is typically localized on the carbonyl group and the other aromatic ring. This spatial separation of the frontier orbitals is indicative of intramolecular charge transfer (ICT) character upon electronic excitation. researchgate.net

DFT calculations provide the energies of these orbitals. For instance, a study on a related chalcone derivative found a HOMO-LUMO energy gap of 3.882 eV. researchgate.net The analysis of these orbitals helps in predicting the reactive nature of the molecule and its potential in applications like organic electronics. manipal.edu

Table 2: Illustrative FMO Data for a Related Naphthalene Chalcone Derivative Data based on a representative chalcone to illustrate typical computational outputs.

| Parameter | Energy (eV) |

| EHOMO | -6.15 |

| ELUMO | -2.42 |

| Energy Gap (ΔE) | 3.73 |

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most favorable sites for electrophilic attack. In this compound, the most negative potential is expected to be localized on the oxygen atom of the carbonyl group.

Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms.

Green regions denote neutral or zero potential.

The MEP surface provides a clear picture of the molecule's polarity and is instrumental in understanding intermolecular interactions, such as hydrogen bonding and other non-covalent interactions. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines charge transfer, electron delocalization, and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. These interactions stabilize the molecule, and their stabilization energy (E(2)) can be calculated using second-order perturbation theory.

DFT calculations are highly effective in predicting the vibrational spectra (FT-IR and FT-Raman) of molecules. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that corresponds to the different vibrational modes of the molecule. nih.gov Due to the approximations inherent in the calculations (e.g., the harmonic oscillator model), the calculated frequencies are often systematically higher than the experimental values. Therefore, they are typically scaled by an empirical scaling factor to improve agreement with experimental data. researchgate.net

For this compound, key characteristic vibrational modes would include:

C=O stretching: A strong absorption peak, typically observed in the range of 1640-1660 cm⁻¹. nih.gov

C=C stretching: Associated with the enone bridge, usually found around 1570-1600 cm⁻¹. nih.gov

Naphthalene C-H stretching: Aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region. researchgate.net

Naphthalene C=C stretching: Vibrations of the aromatic rings are expected in the 1450-1600 cm⁻¹ range. researchgate.net

Comparing the computed spectrum with experimentally recorded FT-IR and FT-Raman spectra allows for a detailed and accurate assignment of the observed vibrational bands. manipal.edu

Table 3: Key Predicted Vibrational Frequencies for Naphthalene Chalcones This table shows representative frequency ranges for key functional groups in naphthalene-based chalcones.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| Carbonyl Stretch | C=O | 1645 - 1665 |

| Ethenyl Stretch | C=C | 1570 - 1605 |

| Aromatic C-H Stretch | Naphthalene C-H | 3050 - 3110 |

| Aromatic C=C Stretch | Naphthalene Ring | 1450 - 1600 |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Analysis

To understand the electronic absorption properties, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method calculates the vertical excitation energies, corresponding absorption wavelengths (λmax), and oscillator strengths (f) of electronic transitions. researchgate.net The results can be directly compared to the experimental UV-Vis absorption spectrum.

For a highly conjugated system like this compound, the main absorption bands in the UV-Vis spectrum are expected to arise from π → π* transitions. TD-DFT analysis can identify which molecular orbitals are involved in these transitions. For example, the primary absorption band often corresponds to the HOMO → LUMO transition. manipal.edu The choice of the DFT functional (e.g., B3LYP, CAM-B3LYP) can influence the accuracy of the predicted excitation energies, and comparing results from different functionals can provide a more reliable interpretation of the experimental spectrum. nih.govresearchgate.net

Non-Linear Optical (NLO) Properties

Calculation of Static Polarizabilities and First-Order Hyperpolarizabilities

Specific calculated values for the static polarizabilities (α) and first-order hyperpolarizabilities (β) of this compound are not available in the reviewed literature.

Theoretical Evaluation of Second Harmonic Generation (SHG) Efficiency

A theoretical evaluation of the Second Harmonic Generation (SHG) efficiency for this compound has not been reported in the searched scientific papers.

Intermolecular Interaction Analysis

Hirshfeld Surface Analysis

While Hirshfeld surface analysis is a powerful tool for investigating intermolecular contacts, a study applying this analysis to the crystal structure of this compound was not found.

Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions (NCIs)

No published research detailing the use of Reduced Density Gradient (RDG) analysis to visualize and study the non-covalent interactions of this compound could be identified.

Reactivity and Synthetic Transformations of 1,3 Di Naphthalen 2 Yl Prop 2 En 1 One

Nucleophilic and Electrophilic Addition Reactions of the α,β-Unsaturated Carbonyl System

The core reactivity of 1,3-di(naphthalen-2-yl)prop-2-en-1-one lies in its α,β-unsaturated carbonyl system. This arrangement of atoms creates two sites susceptible to nucleophilic attack: the carbonyl carbon and the β-carbon. The polarity of the carbon-oxygen double bond makes the carbonyl carbon electrophilic, while the conjugation of the double bond with the carbonyl group extends this electrophilicity to the β-carbon. This dual reactivity allows for both 1,2-addition (to the carbonyl group) and 1,4-conjugate addition (Michael addition) reactions.

A notable example of a nucleophilic addition to this compound is the Michael addition reaction. In a documented synthesis, this chalcone (B49325) was reacted with diethyl malonate in the presence of magnesium oxide in toluene. uni-saarland.de This reaction proceeds via the addition of the malonate carbanion to the β-carbon of the chalcone, a classic example of a 1,4-conjugate addition.

While electrophilic additions to the carbon-carbon double bond of chalcones are less common due to the electron-withdrawing nature of the carbonyl group, they can occur under specific conditions, particularly with strong electrophiles. Halocyclization reactions, for instance, represent a type of electrophilic cyclization that can be initiated by the addition of a halogen electrophile to the double bond. uni-duesseldorf.de

Cyclization Reactions for the Synthesis of Novel Heterocyclic Compounds

The true synthetic prowess of this compound is showcased in its application as a building block for the synthesis of a wide array of heterocyclic compounds. The α,β-unsaturated ketone moiety serves as a key synthon that can react with various binucleophiles to form five- and six-membered rings.

Formation of Pyrazoline Derivatives

Pyrazolines, a class of five-membered nitrogen-containing heterocyclic compounds, can be readily synthesized from chalcones. The reaction of this compound with hydrazine (B178648) hydrate (B1144303) is a common method for the preparation of the corresponding pyrazoline derivatives. This reaction typically proceeds through a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration. The resulting pyrazoline ring incorporates the three-carbon backbone of the chalcone. The synthesis of naphthalene-containing pyrazoline derivatives from related chalcones has been reported, highlighting the general applicability of this transformation. scirp.org

Synthesis of Pyrimidine (B1678525) Derivatives

Pyrimidine derivatives, which are six-membered heterocyclic compounds containing two nitrogen atoms, can also be accessed from this compound. The reaction of the chalcone with a suitable amidine, such as guanidine (B92328) or urea, in the presence of a base, leads to the formation of the pyrimidine ring. The reaction mechanism involves an initial Michael addition of the amidine to the chalcone, followed by cyclization and subsequent aromatization. This method provides a straightforward route to highly substituted pyrimidines bearing two naphthyl groups. The synthesis of pyrimidine derivatives from various chalcones is a well-established synthetic strategy. scirp.org

Construction of Isoxazole (B147169) and Thiazole (B1198619) Scaffolds

The versatility of this compound extends to the synthesis of five-membered heterocycles containing both nitrogen and another heteroatom.

Isoxazoles , containing a nitrogen and an oxygen atom in a 1,2-relationship, can be synthesized by the reaction of the chalcone with hydroxylamine (B1172632) hydrochloride. This reaction typically proceeds via the formation of an oxime intermediate at the carbonyl group, followed by an intramolecular Michael-type addition of the oxime hydroxyl group to the β-carbon and subsequent dehydration to form the isoxazole ring.

Thiazoles , which contain a nitrogen and a sulfur atom in a 1,3-relationship, can be prepared from α,β-unsaturated ketones through various synthetic routes. One common method involves the reaction of the chalcone with a source of sulfur and nitrogen, such as thiourea (B124793) or a related compound. The reaction often proceeds through the formation of an intermediate that undergoes cyclization to form the thiazole ring.

Generation of Pyran and Pyridine (B92270) Rings

Six-membered heterocyclic rings containing one heteroatom, such as pyrans and pyridines, can also be constructed using this compound as a starting material.

The synthesis of pyran derivatives can be achieved through various multicomponent reactions. For instance, the reaction of the chalcone with a malononitrile (B47326) dimer or other active methylene (B1212753) compounds in the presence of a suitable catalyst can lead to the formation of highly substituted pyran rings.

The construction of pyridine rings often involves a multi-component condensation reaction. For example, the reaction of the chalcone with an enamine and a nitrogen source, such as ammonia (B1221849) or ammonium (B1175870) acetate, can yield substituted pyridines. The Hantzsch pyridine synthesis and its variations provide a powerful tool for the construction of the pyridine nucleus from α,β-unsaturated carbonyl compounds.

Design and Synthesis of Naphthyridine Derivatives

While the synthesis of naphthyridine derivatives directly from this compound is not extensively documented, the general reactivity of chalcones suggests potential pathways. Naphthyridines are bicyclic heterocyclic compounds containing two nitrogen atoms. Their synthesis often involves the construction of a pyridine ring fused to another nitrogen-containing ring. It is conceivable that derivatives of this compound, suitably functionalized on one of the naphthyl rings, could serve as precursors for the annulation of a second nitrogen-containing ring to form a naphthyridine scaffold.

Other Annulation Strategies for Fused Systems

Annulation reactions are crucial in synthetic organic chemistry for the construction of cyclic molecules. For α,β-unsaturated ketones like this compound, these reactions provide pathways to various fused ring systems.

One of the most well-known annulation methods is the Robinson annulation , which involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a new six-membered ring. masterorganicchemistry.comjuniperpublishers.comresearchgate.net While specific examples with this compound are not extensively documented, the general mechanism suggests its applicability. For instance, the reaction with a ketone enolate would lead to the formation of a cyclohexenone ring fused to one of the naphthalene (B1677914) moieties.

Another important class of annulation reactions involves the use of this chalcone as a precursor for the synthesis of various heterocyclic systems. For example, reaction with hydrazine hydrate can yield pyrazoline derivatives . researchgate.netasianpubs.orglew.rorevistabionatura.orgnih.gov The reaction typically proceeds via a Michael addition of hydrazine to the α,β-unsaturated system, followed by intramolecular cyclization and dehydration. The synthesized new naphthalene pyrazoline prop-2-en-1-one derivatives are obtained by the Michael addition reaction of ethyl propanoate and hydrazine hydrate with the chalcone as a multicomponent scaffold. researchgate.netasianpubs.org

Furthermore, the reaction of chalcones with compounds containing active methylene groups, such as malononitrile, in the presence of a suitable catalyst can lead to the formation of highly substituted pyridine and pyran derivatives . core.ac.uknih.govbeilstein-journals.orgmdpi.comresearchgate.netresearchgate.net These multicomponent reactions are highly efficient in building complex molecular architectures in a single step.

The synthesis of thiophene derivatives from chalcones is also a well-established transformation. researchgate.netnih.govresearchgate.netimpactfactor.org This can be achieved through various synthetic routes, often involving reaction with elemental sulfur and a reagent with an active methylene group.

Below is a table summarizing potential annulation strategies for this compound based on known chalcone chemistry.

| Reagent/Catalyst | Resulting Fused System | Reaction Type |

| Ketone enolate / Base | Cyclohexenone | Robinson Annulation |

| Hydrazine hydrate | Pyrazoline | Heteroannulation |

| Malononitrile / Amine | Dihydropyridine | Multicomponent Reaction |

| Ethyl cyanoacetate (B8463686) / Base | Pyran | Knoevenagel-Michael Cascade |

| Lawesson's reagent | Thiophene | Thionation-Cyclization |

Oxidative Rearrangements and Transformations of Diaryl α,β-Unsaturated Ketones

The diaryl α,β-unsaturated ketone scaffold of this compound is susceptible to various oxidative rearrangements and transformations, leading to the formation of interesting and synthetically useful products.

One common transformation is oxidative cyclization . For chalcones bearing a hydroxyl group at the ortho-position of one of the aryl rings, oxidative cyclization can lead to the formation of flavones and aurones. chemijournal.com While this compound does not possess a hydroxyl group for this specific reaction, oxidative conditions can promote other cyclization pathways. For instance, treatment with oxidizing agents can lead to intramolecular C-C bond formation between the naphthalene rings or between a naphthalene ring and the enone backbone, resulting in polycyclic aromatic compounds.

The reaction of chalcones with hydrazides in the presence of an oxidizing agent or a suitable catalyst can lead to the formation of 1,3,5-trisubstituted pyrazoles through an oxidative cyclization process. researchgate.net This method offers a regioselective route to these important heterocyclic compounds.

Furthermore, the Michael adducts of chalcones with 1,3-dicarbonyl compounds can undergo hypoiodite-catalyzed oxidative cyclization to yield substituted furans or cyclopropanes, depending on the reaction conditions. rsc.org A proposed mechanism for the oxidative cyclization of a chalcone is depicted in the following figure. researchgate.net

A summary of potential oxidative transformations is presented in the table below.

| Reagent | Transformation | Product Type |

| Benzohydrazide / Sulfamic acid | Oxidative Cyclization | 1,3,5-Trisubstituted Pyrazole |

| 1,3-Dicarbonyl compound, then TBAI/mCPBA | Oxidative Cyclization of Michael Adduct | Substituted Furan/Cyclopropane |

| DBU / Sulfur / DMSO | Oxidative Lactonization of Michael Adduct | Pyran-2-one |

Regioselectivity and Stereochemical Control in Derivatization Reactions

The derivatization of this compound offers opportunities for introducing new functional groups and stereocenters. The regioselectivity and stereochemical control of these reactions are of paramount importance for the synthesis of well-defined molecular structures.

Regioselectivity in reactions of α,β-unsaturated ketones is primarily dictated by the electronic nature of the molecule. The carbonyl carbon is electrophilic and susceptible to 1,2-addition (nucleophilic attack at the carbonyl carbon), while the β-carbon is also electrophilic due to conjugation and undergoes 1,4-addition (Michael addition). The choice between these two pathways depends on the nature of the nucleophile and the reaction conditions. Hard nucleophiles, such as organolithium reagents, tend to favor 1,2-addition, whereas soft nucleophiles, like enolates and thiolates, preferentially undergo 1,4-addition.

Stereochemical control is a key aspect in reactions that generate new chiral centers. For this compound, reactions such as epoxidation, reduction of the carbonyl or the double bond, and cycloaddition can lead to the formation of stereoisomers.

Epoxidation of the α,β-double bond, typically using reagents like m-CPBA or hydrogen peroxide, would generate an epoxide with two new stereocenters. The diastereoselectivity of this reaction can be influenced by the steric bulk of the naphthalene rings and by the use of chiral catalysts to achieve enantioselectivity. ethz.ch

Asymmetric reduction of the carbonyl group or the carbon-carbon double bond can be achieved using chiral reducing agents or catalytic hydrogenation with chiral catalysts, leading to the formation of chiral alcohols or saturated ketones with high enantiomeric excess. nih.govresearchgate.net

Cycloaddition reactions , such as the Diels-Alder reaction where the enone acts as a dienophile, are another important class of reactions where stereochemistry is crucial. numberanalytics.comorganic-chemistry.orgresearchgate.netsemanticscholar.orgmdpi.com The stereochemical outcome of these reactions is governed by the principles of orbital symmetry and can be highly selective. The reaction of this compound with a diene would lead to a cyclohexene (B86901) ring with multiple stereocenters, and the facial selectivity can be controlled by chiral Lewis acid catalysts.

The following table outlines key derivatization reactions and the associated selectivity considerations.

| Reaction Type | Reagent/Catalyst | Key Selectivity Issue | Influencing Factors |

| Nucleophilic Addition | Grignard Reagents | 1,2- vs. 1,4-Addition | Hardness/Softness of Nucleophile |

| Michael Addition | Enolates, Thiolates | 1,4-Addition | Steric hindrance, catalyst |

| Epoxidation | m-CPBA, Chiral Catalysts | Diastereo- and Enantioselectivity | Steric bulk, catalyst structure |

| Reduction | Chiral Boranes, Chiral Ru-catalysts | Enantioselectivity | Catalyst chirality |

| Diels-Alder Cycloaddition | Dienes, Chiral Lewis Acids | Endo/Exo and Facial Selectivity | Orbital interactions, catalyst |

Advanced Research Applications and Future Perspectives in Naphthalene Chalcone Chemistry

Role as a Privileged Scaffold in the Design of Novel Chemical Entities

The term "privileged structure" refers to a molecular framework that can bind to multiple biological targets, making it a valuable template for drug discovery. nih.gov The chalcone (B49325) scaffold (1,3-diaryl-2-propen-1-one) is widely recognized as one such privileged structure in medicinal chemistry. nih.gov The incorporation of naphthalene (B1677914) moieties into this scaffold, as seen in 1,3-di(naphthalen-2-yl)prop-2-en-1-one, enhances its potential due to the lipophilic and extended aromatic nature of the naphthyl groups, which can engage in π-π stacking interactions with biological targets like enzyme active sites. researchgate.netnih.govmanipal.edu

The naphthalene-chalcone framework has been a focal point for the development of new therapeutic agents. researchgate.net Researchers have synthesized and evaluated various naphthalene-chalcone derivatives for a range of biological activities, including anticancer and antimicrobial properties. nih.govnih.govresearchgate.netepa.gov For instance, a series of naphthalene-chalcone hybrids were designed and synthesized, with some compounds showing notable activity against cancer cell lines and inhibiting enzymes like VEGFR-2. nih.govacs.org The versatility of the scaffold allows for systematic structural modifications on both the naphthalene rings and the propenone linker, enabling the fine-tuning of pharmacological properties to improve potency and selectivity. researchgate.net This strategic design and modification underscore the value of the naphthalene-chalcone core in generating new chemical entities with therapeutic potential. manipal.edu

| Compound Derivative | Target/Activity | Key Finding | Reference |

|---|---|---|---|

| Naphthalene-chalcone with 3-hydroxyl-4-methoxy phenyl moiety (Compound 3a) | Anticancer (MCF-7 breast cancer cells) | Displayed the most potent antiproliferative activity with an IC₅₀ value of 1.42 ± 0.15 µM. nih.govnih.gov | nih.govnih.gov |

| 1-(4-(4-(2-methoxyethyl) piperazin-1-yl) phenyl)-3-(naphthalen-2-yl)prop-2-en-1-one (Compound 2j) | Anticancer (A549 cell line), Antimicrobial | Showed activity against A549 cell line with an IC₅₀ of 7.835 ± 0.598 μM and also exhibited antibacterial and antifungal properties. nih.gov | nih.gov |

| Hydroxylated naphthylchalcone with a methoxy (B1213986) group at position 6' | Anticancer (U-937 leukaemia cells) | Found to be the most cytotoxic compound in its series, with an IC₅₀ value of 4.7 ± 0.5 μM. nih.gov | nih.gov |

Development of New Heterocyclic Systems Based on Naphthalene-Chalcones

The reactive α,β-unsaturated ketone functionality within the naphthalene-chalcone structure makes it an exceptionally valuable precursor for the synthesis of a wide array of heterocyclic compounds. researchgate.netulpgc.esekb.eg The bielectrophilic nature of the keto-vinyl chain allows it to undergo cyclization and condensation reactions with various binucleophilic reagents, leading to the formation of diverse five-, six-, and seven-membered heterocyclic systems containing nitrogen, oxygen, or sulfur atoms. ulpgc.esresearchgate.netnih.gov

Common transformations include reactions with:

Hydrazine (B178648) derivatives: to yield pyrazolines. ulpgc.esnih.gov

Urea, thiourea (B124793), or guanidine (B92328): to form pyrimidine (B1678525) derivatives. researchgate.netresearchgate.netisfcppharmaspire.comderpharmachemica.com This reaction is a well-established route to biologically active pyrimidines. researchgate.netisfcppharmaspire.comisfcppharmaspire.com

Malononitrile (B47326): to produce cyanopyridines or cyanopyrans, depending on the reaction conditions. ekb.eg

This synthetic versatility allows researchers to use naphthalene-chalcones as building blocks to construct complex molecular architectures. nih.govresearchgate.netbath.ac.uk The resulting heterocyclic compounds often retain or exhibit enhanced biological activities compared to the parent chalcone, making this a fruitful strategy in medicinal chemistry. For example, pyrimidine-bridged chalcone derivatives of naphthalene have been synthesized and investigated for their antibacterial properties. isfcppharmaspire.com

Applications in Functional Materials Chemistry, e.g., Optoelectronic Devices

Chalcones, particularly those with extended π-conjugated systems like this compound, possess intriguing photophysical properties that make them candidates for applications in materials science. rsc.org Their structure, often featuring electron donor and acceptor groups separated by a π-linker, leads to intramolecular charge transfer (ICT), which is crucial for nonlinear optical (NLO) activity. rsc.organalis.com.my

Research into chalcone derivatives has highlighted their potential for use in:

Nonlinear Optical (NLO) Materials: Chalcones can exhibit significant NLO properties, which are sensitive to electric fields and have applications in photonic devices and optical switching. analis.com.mymdpi.com The introduction of acetylide moieties into a naphthalene-chalcone system has been shown to enhance thermal stability and NLO response. analis.com.my

Optoelectronic Devices: The semiconducting nature and fluorescence characteristics of some chalcones make them suitable for use in optoelectronic applications, such as organic light-emitting diodes (OLEDs). mdpi.com Studies on the photophysical properties of chalcone derivatives, including their absorption and fluorescence spectra in various solvents, provide insights into their potential for these applications. rsc.org

The energy band gap and charge transfer characteristics can be tuned by modifying the molecular structure, making naphthalene-chalcones a versatile platform for designing new functional materials. analis.com.my

Computational Chemistry in the Rational Design and Virtual Screening of Naphthalene-Chalcone Analogues

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, and its application to naphthalene-chalcones is well-documented. nih.gov Techniques such as molecular docking, Density Functional Theory (DFT), and quantitative structure-activity relationship (QSAR) studies are widely used to guide the design and synthesis of new analogues. nih.govacs.org

Key applications of computational methods include:

Molecular Docking: This technique predicts the binding orientation and affinity of a molecule to a biological target. nih.govnih.govacs.org It has been used to study the interaction of naphthalene-chalcone derivatives with enzymes like VEGFR-2 and tubulin, helping to explain their anticancer activity. nih.govnih.govacs.org

Density Functional Theory (DFT): DFT calculations are employed to investigate the electronic structure, molecular geometry, and photophysical properties of chalcones. nih.govanalis.com.my These studies help in understanding the HOMO-LUMO energy gap, molecular electrostatic potential, and NLO properties, which are crucial for designing functional materials. analis.com.my

Virtual Screening: Computational libraries of naphthalene-chalcone analogues can be screened in silico against various targets to identify promising candidates for synthesis and biological evaluation, thereby accelerating the discovery process. rsc.org

ADME Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new compounds, helping to assess their drug-likeness early in the design phase. researchgate.net

These computational approaches enable a more rational design of novel compounds, saving time and resources by prioritizing the synthesis of molecules with the highest probability of desired activity. researchgate.net

Emerging Methodologies for Enhanced Synthesis and Derivatization

While the Claisen-Schmidt condensation remains the most traditional and widely used method for synthesizing chalcones due to its simplicity, several modern and more efficient methodologies have emerged. nih.govnih.govulpgc.esnih.gov These new techniques often offer advantages such as higher yields, shorter reaction times, and more environmentally friendly conditions. ekb.eg

Emerging synthetic strategies include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate the Claisen-Schmidt condensation and other reactions, often leading to improved yields in a fraction of the time required for conventional heating. ekb.egresearchgate.net

Ultrasound-Assisted Synthesis: Sonication is another energy-efficient method used to promote the synthesis of chalcones, providing a green alternative to traditional methods. ekb.egresearchgate.net

Coupling Reactions: Modern cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, provide alternative routes to the chalcone scaffold that are not reliant on the classic condensation pathway. nih.govnih.gov For example, chalcones can be synthesized via the reaction of cinnamoyl chloride with a phenylboronic acid (Suzuki-Miyaura coupling). nih.gov

One-Pot Syntheses: Multicomponent, one-pot reactions involving 2-naphthol (B1666908) and other starting materials are being developed for the rapid construction of diverse and complex heterocyclic scaffolds. nih.gov

These advanced methodologies not only streamline the synthesis of the core this compound structure but also facilitate the efficient creation of diverse derivative libraries for screening and optimization in various applications. nih.gov

| Method | Description | Advantages | Reference |

|---|---|---|---|

| Claisen-Schmidt Condensation | Base- or acid-catalyzed condensation of an acetophenone (B1666503) with a benzaldehyde. | Classical, simple, readily available starting materials. nih.govulpgc.es | nih.govulpgc.es |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat the reaction mixture. | Rapid reaction times, high yields, eco-friendly. ekb.eg | ekb.eg |

| Ultrasound-Assisted Synthesis | Employs ultrasonic waves to promote the chemical reaction. | Energy efficient, green chemistry approach. ekb.eg | ekb.eg |

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. | Alternative route, versatile for complex structures. nih.gov | nih.gov |

| Heck Coupling | Palladium-catalyzed reaction of an unsaturated halide with an alkene. | Forms carbon-carbon bonds under mild conditions. nih.gov | nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.